

1,10-Diaminodecane solubility in water and organic solvents

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Compound of Interest

Compound Name: 1,10-Diaminodecane

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An In-depth Technical Guide on the Solubility of **1,10-Diaminodecane** in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Diaminodecane, a linear aliphatic diamine, is a versatile chemical compound with significant applications in polymer synthesis, as a curing agent for epoxy resins, and as a building block in the development of novel drug delivery systems. Its utility in these fields is fundamentally influenced by its solubility characteristics in various media. This technical guide provides a comprehensive overview of the solubility of **1,10-diaminodecane** in water and a range of organic solvents, complete with quantitative data, detailed experimental protocols for solubility determination, and visualizations of relevant workflows.

The structure of **1,10-diaminodecane**, featuring a ten-carbon hydrophobic chain and two terminal hydrophilic amine groups, results in a nuanced solubility profile. The long alkyl chain limits its solubility in polar solvents like water, while the amine groups enhance its solubility in certain organic solvents and allow for pH-dependent solubility.

Factors Influencing Solubility

The solubility of **1,10-diaminodecane** is governed by several factors:

- **Solvent Polarity:** The principle of "like dissolves like" is central to understanding the solubility of **1,10-diaminodecane**. Its long, non-polar hydrocarbon chain favors dissolution in non-polar organic solvents.^[1] Conversely, the polar amine groups contribute to its solubility in more polar organic solvents.^[1]
- **Hydrogen Bonding:** The primary amine groups of **1,10-diaminodecane** can act as both hydrogen bond donors and acceptors. This capability is crucial for its interaction with protic solvents like water and alcohols. However, the hydrophobic nature of the long carbon chain is the dominant factor in its interaction with water.^[1]
- **Temperature:** While specific data on the temperature dependence of **1,10-diaminodecane** solubility is not extensively available, for most solid solutes, solubility increases with temperature.
- **pH:** The basic nature of the amine groups means that the solubility of **1,10-diaminodecane** in aqueous solutions is highly pH-dependent. In acidic solutions, the amine groups will be protonated to form ammonium salts, which are significantly more water-soluble than the neutral amine.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for **1,10-diaminodecane** in various solvents.

Solvent	Chemical Formula	Type	Quantitative Solubility	Temperature (°C)	Notes/References
Water	H ₂ O	Protic, Polar	5.9 g/L	20	[2] [3]
Ethanol	C ₂ H ₅ OH	Protic, Polar	Soluble	Not Specified	[2]
Methanol	CH ₃ OH	Protic, Polar	Slightly Soluble	Not Specified	[3]
Chloroform	CHCl ₃	Aprotic, Polar	Slightly Soluble	Not Specified	[3]
Hexane	C ₆ H ₁₄	Aprotic, Non-polar	Likely Soluble	Not Specified	[1]
Toluene	C ₇ H ₈	Aprotic, Non-polar	Likely Soluble	Not Specified	[1]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial in research and development. The following are detailed methodologies for two common experimental techniques used to determine the solubility of solid compounds like **1,10-diaminodecane**.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility.[\[4\]](#)

Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.

Detailed Protocol:

- Preparation: Add an excess amount of **1,10-diaminodecane** to a series of vials, each containing a known volume of the desired solvent. The excess solid should be visually apparent.

- **Equilibration:** Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
- **Sampling:** Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
- **Quantification:**
 - Filter the collected supernatant through a suitable filter (e.g., 0.22 µm) to remove any remaining microscopic particles.
 - Dilute the filtrate with a suitable solvent to a concentration within the working range of the analytical method.
 - Analyze the concentration of **1,10-diaminodecane** in the diluted filtrate using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
- **Calculation:** Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility.

Laser Nephelometry (Kinetic Solubility)

Laser nephelometry is a high-throughput method for determining kinetic solubility, which is particularly useful in early-stage drug discovery for rapid screening of compounds.^{[5][6]}

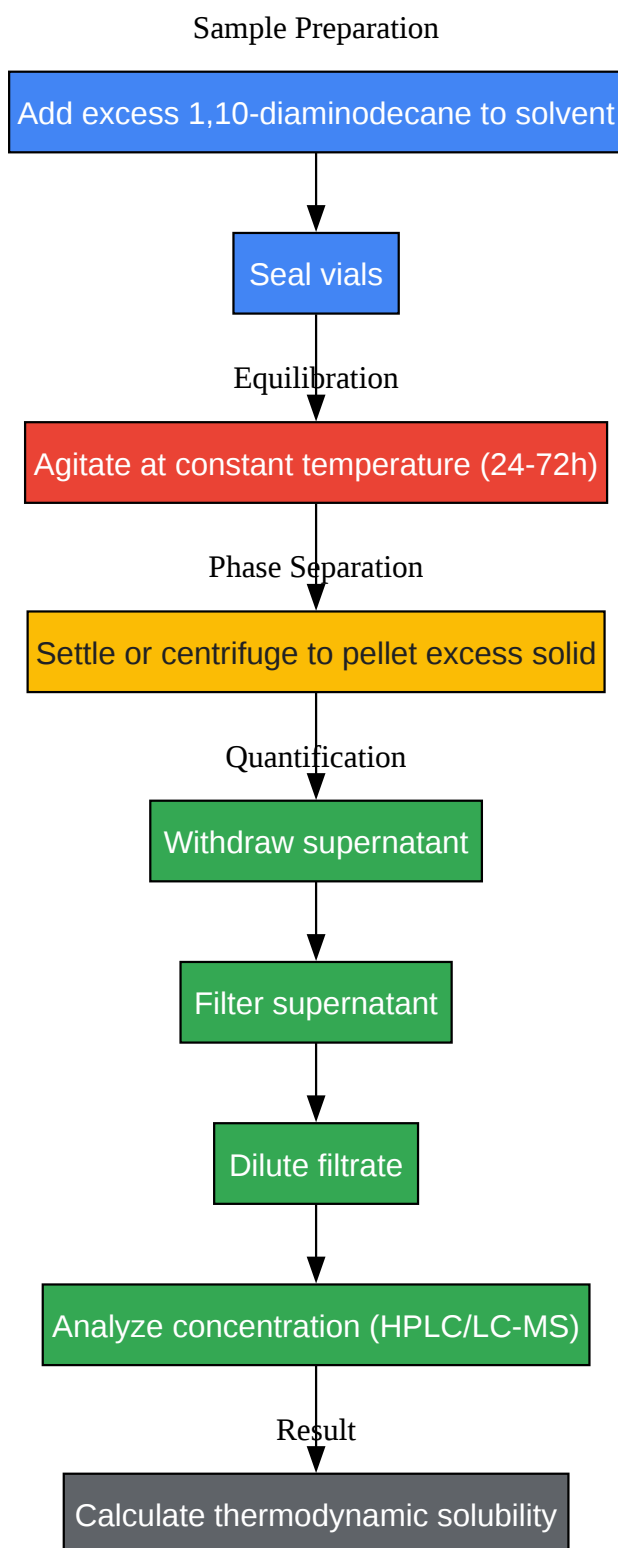
Principle: This method relies on the detection of light scattered by undissolved particles in a solution. A laser beam is passed through the sample, and the amount of forward scattered light is measured. The point at which precipitation occurs upon adding a concentrated stock solution of the compound to a buffer is determined.^[6]

Detailed Protocol:

- **Stock Solution Preparation:** Prepare a concentrated stock solution of **1,10-diaminodecane** in a suitable organic solvent, typically dimethyl sulfoxide (DMSO).
- **Serial Dilution:** In a microplate (e.g., 96- or 384-well), perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest. This creates a range of concentrations.
- **Precipitation Induction:** The addition of the aqueous buffer to the DMSO stock can induce precipitation if the solubility limit is exceeded.
- **Nephelometric Measurement:** Place the microplate in a laser nephelometer. The instrument will measure the light scattering in each well.
- **Data Analysis:** Plot the light scattering intensity against the compound concentration. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.

Visualization of Workflows

Experimental Workflow for Shake-Flask Solubility Determination



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Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Role of Solubility Assessment in a Preclinical Drug Development Workflow



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